molecular formula C19H16INO2 B14801553 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one

2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one

Cat. No.: B14801553
M. Wt: 417.2 g/mol
InChI Key: NIJAGAILBKZBCM-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one is a synthetic organic compound known for its unique structural and photophysical properties. This compound is part of the chromenone family, which is characterized by a fused benzopyran ring system. The presence of the dimethylamino group and the iodo substituent significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 6-iodo-4H-chromen-4-one is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the styryl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Employed in staining techniques for cellular imaging, particularly for mitochondria.

    Medicine: Investigated for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce cellular damage, making the compound useful in photodynamic therapy. The dimethylamino group enhances the compound’s electron-donating ability, facilitating charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide
  • 2-(4-(Dimethylamino)styryl)-N-methylbenzoxazolium perchlorate
  • 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide

Uniqueness

2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one stands out due to the presence of the iodo substituent, which enhances its reactivity and allows for further functionalization. Additionally, the chromenone core provides a rigid and planar structure, contributing to its strong fluorescence and photostability, making it highly suitable for applications in imaging and optoelectronics.

Properties

Molecular Formula

C19H16INO2

Molecular Weight

417.2 g/mol

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-iodochromen-4-one

InChI

InChI=1S/C19H16INO2/c1-21(2)15-7-3-13(4-8-15)5-9-16-12-18(22)17-11-14(20)6-10-19(17)23-16/h3-12H,1-2H3/b9-5+

InChI Key

NIJAGAILBKZBCM-WEVVVXLNSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=C(O2)C=CC(=C3)I

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.